molecular formula C12H13N5O3 B7740212 5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol CAS No. 307506-65-6

5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B7740212
CAS No.: 307506-65-6
M. Wt: 275.26 g/mol
InChI Key: WKALHYDZUQQREG-AWNIVKPZSA-N
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Description

The compound 5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol is a 1,2,4-triazine derivative featuring a hydrazinylidene linkage to a 4-hydroxy-3-methoxybenzylidene moiety. This structure combines a heterocyclic triazin-3-ol core with electron-donating substituents (hydroxyl and methoxy groups), which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-7-11(14-12(19)17-15-7)16-13-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALHYDZUQQREG-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321484
Record name 5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307506-65-6
Record name 5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 6-methyl-1,2,4-triazin-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, with the addition of a few drops of acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid or nitrating mixture (concentrated nitric and sulfuric acids).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes critical for cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and DNA replication processes .

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The triazin-3-ol core distinguishes the target compound from analogs with triazole, thiazole, or fused heterocyclic systems. Key structural comparisons include:

Compound Name & Source Core Structure Key Substituents Notable Structural Differences
Target Compound 1,2,4-Triazin-3-ol 4-Hydroxy-3-methoxybenzylidene, methyl group at C6 Baseline for comparison.
6-Methyl-3-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]-1,2,4-triazin-5-ol 1,2,4-Triazin-5-ol Pyridin-4-ylmethylene Pyridine ring replaces benzylidene; introduces nitrogen for potential hydrogen bonding.
(E)-4-(2-Hydroxy-3-methoxybenzylidene-amino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one 1,2,4-Triazin-5-one Sulfanylidene (C=S), 2-hydroxy-3-methoxybenzylidene Thione group enhances metal chelation; dihydrotriazine alters ring planarity.
5-(4-Hydroxy-3-methoxybenzylidene)-2-(2-4-hydroxybenzylidene) Hydrazinyl) Thiazole-4[5H]-one Thiazole-4-one Dual benzylidene hydrazinyl groups Thiazole core replaces triazine; dual hydrazine linkages may increase rigidity.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione 2-Chlorobenzylidene, 2-chlorophenyl Chlorine substituents increase lipophilicity; thione group modifies electronic properties.

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and methoxy groups likely improve aqueous solubility compared to chlorinated analogs (e.g., ). However, the pyridine-containing analog () may exhibit higher solubility due to the polarizable nitrogen atom .
  • Lipophilicity (logP): The methyl group at C6 and methoxy substituent suggest moderate lipophilicity.

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